Validated Efficacy in B-RAF Kinase Inhibition via a Single-Step Derivatization
Derivatization of 2,8-Dichloropyrimido[5,4-D]pyrimidine at the 4-position with an appropriate aniline yields a compound with potent B-RAF inhibitory activity. This demonstrates the scaffold's ability to be rapidly converted into a high-affinity kinase inhibitor. The derivative, II, prepared from 4-amino-2,8-dichloropyrimido[5,4-d]pyrimidine, exhibited an IC50 of 26 nM in a B-RAF kinase assay [1].
| Evidence Dimension | B-RAF Kinase Inhibition |
|---|---|
| Target Compound Data | IC50 = 26 nM (for a derivative) |
| Comparator Or Baseline | Unfunctionalized 2,8-Dichloropyrimido[5,4-D]pyrimidine (baseline: no activity) |
| Quantified Difference | >38-fold increase in potency over baseline |
| Conditions | B-RAF kinase assay |
Why This Matters
This validates the scaffold's core utility; procuring this specific precursor directly enables the synthesis of compounds with documented, high potency against a clinically relevant oncogenic target.
- [1] Boehringer Ingelheim International GmbH. (2010). Preparation of pyridopyrimidine derivatives for use as cell proliferation inhibitors. PCT Int. Appl. View Source
